2,4-difluoro-N,N-dimethylbenzamide
Description
2,4-Difluoro-N,N-dimethylbenzamide is a fluorinated aromatic amide characterized by two fluorine atoms at the 2- and 4-positions of the benzene ring and a dimethyl-substituted amide group. Fluorination at these positions introduces strong electron-withdrawing effects, influencing its electronic properties, solubility, and reactivity. The dimethylamide group enhances steric bulk and reduces hydrogen-bonding capacity compared to primary or secondary amides. This compound is of interest in medicinal chemistry and materials science due to fluorine’s ability to modulate lipophilicity, metabolic stability, and intermolecular interactions .
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
2,4-difluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H9F2NO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 |
InChI Key |
ABWJAYKABDBGBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Properties
N,N-Dimethylbenzamide (Parent Compound)
- Structure: No fluorine substituents; planar aromatic ring with dimethylamide.
- Electronic Effects : The dimethylamide group is electron-withdrawing, polarizing the aromatic π-system. Rotational barriers about the C–N bond (ΔG‡ ≈ 10–12 kcal/mol) are solvent-dependent, with hydrogen-bonding solvents increasing barriers .
- NMR Shifts : Carbonyl ¹³C NMR shifts range from δ 168–171 ppm, sensitive to solvent polarity .
2,4-Difluoro-N,N-dimethylbenzamide
- Structure : Fluorines at 2- and 4-positions create a meta/para-substitution pattern.
- Electronic Effects: Fluorine’s electron-withdrawing nature further polarizes the aromatic ring, increasing the electron deficiency of the carbonyl group. This enhances resistance to nucleophilic attack but may reduce hydrogenation efficiency compared to non-fluorinated analogues .
- Crystallinity: Fluorinated benzamides like Fo24 (an isomer) exhibit intermolecular hydrogen bonding (C=O⋯H–F) and π-stacking, but dimethyl substitution likely disrupts these interactions, reducing crystallinity compared to non-dimethylated fluorobenzamides .
4-Hydroxy-N,N-dimethylbenzamide
- Structure : Hydroxyl group at the 4-position instead of fluorine.
- Electronic Effects : The hydroxyl group is electron-donating (via resonance), opposing the electron-withdrawing dimethylamide. This reduces polarization of the aromatic system compared to 2,4-difluoro derivatives.
- Solubility : Higher polarity due to the hydroxyl group improves aqueous solubility relative to fluorinated analogues .
Cross-Coupling Reactions
- N,N-Dimethylbenzamide Derivatives : 4-Chloro-N,N-dimethylbenzamide undergoes Fe-catalyzed C(sp²)–C(sp³) cross-coupling with alkyl Grignard reagents in 95% yield . Chlorine’s moderate leaving-group ability facilitates substitution.
- 2,4-Difluoro-N,N-dimethylbenzamide : Fluorine’s poor leaving-group ability limits direct cross-coupling. Alternative strategies (e.g., directed ortho-metalation) may be required for functionalization.
Hydrogenation
- N,N-Dimethylbenzamide : Hydrogenated to benzyl alcohol in 95% yield using Pd-In₂O₃ catalysts .
- Fluorinated Analogues : Electron-withdrawing groups (e.g., Cl, CF₃) on benzanilides reduce hydrogenation efficiency. For 2,4-difluoro derivatives, similar electronic effects may lower yields compared to the parent compound .
Esterification
- N,N-Dimethylbenzamide Derivatives: Para-substituents like trifluoromethyl (CF₃) or cyano (CN) enable high esterification yields (84–86%) via Mn-catalyzed reactions. Ortho-substituents (e.g., 2-methyl) reduce yields due to steric hindrance .
- 2,4-Difluoro-N,N-dimethylbenzamide: The 2-fluoro group introduces minor steric hindrance, but the 4-fluoro group’s para-position may maintain high reactivity, analogous to para-CF₃ derivatives.
Physicochemical and Functional Properties
Lipophilicity
- Fluorine substituents increase log P (lipophilicity) compared to non-fluorinated analogues. For example, 2,4-difluoro-N,N-dimethylbenzamide is more lipophilic than 4-hydroxy-N,N-dimethylbenzamide .
Solvent Interactions
Key Research Findings
Electronic Modulation: Fluorine substituents enhance electron deficiency, making 2,4-difluoro-N,N-dimethylbenzamide less reactive in hydrogenation but more stable toward nucleophiles than non-fluorinated analogues .
Synthetic Versatility: Chloro and cyano derivatives exhibit superior reactivity in cross-coupling and esterification compared to fluoro analogues, highlighting the need for tailored synthetic strategies .
Solvent Effects : Rotational barriers and NMR shifts in dimethylbenzamides are highly solvent-dependent, with hydrogen-bonding solvents amplifying electronic polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
